2-(Aminomethyl)benzofuran

Catalog No.
S694521
CAS No.
37798-05-3
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)benzofuran

CAS Number

37798-05-3

Product Name

2-(Aminomethyl)benzofuran

IUPAC Name

1-benzofuran-2-ylmethanamine

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6,10H2

InChI Key

DLUXAKYABIDWMU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)CN

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CN

2-(Aminomethyl)benzofuran (CAS 37798-05-3) is a highly versatile, heteroaromatic primary amine building block widely procured for medicinal chemistry and fragment-based drug discovery (FBDD). Supplied primarily as a light-sensitive liquid free base, it features a rigid, planar benzofuran core linked to a reactive aminomethyl group. This structural combination provides a specific balance of lipophilicity and basicity, making it an essential precursor for synthesizing amides, ureas, and secondary amines . Procurement decisions typically hinge on its ability to introduce a drug-like pharmacophore that lacks the hydrogen-bond donor of analogous nitrogen heterocycles, thereby optimizing target binding and membrane permeability in downstream applications.

Substituting 2-(Aminomethyl)benzofuran with simpler analogs like benzylamine or closely related heterocycles like 2-(aminomethyl)indole fundamentally alters the physicochemical and reactivity profile of the resulting compounds . Benzylamine lacks the extended pi-system and steric bulk of the benzofuran core, leading to a loss of critical hydrophobic interactions in enzyme active sites. Conversely, substituting with the indole analog introduces an additional hydrogen-bond donor (N-H), which increases the polar surface area and often degrades passive membrane permeability [1]. Furthermore, attempting to substitute the liquid free base (CAS 37798-05-3) with its solid hydrochloride salt (CAS 81882-18-0) without adjusting the stoichiometry of auxiliary bases in coupling reactions will lead to incomplete conversions and reduced yields in automated synthesis workflows .

Physical Form and Storage Logistics: Free Base vs. HCl Salt

The procurement of 2-(Aminomethyl)benzofuran requires choosing between the free base (CAS 37798-05-3) and the hydrochloride salt (CAS 81882-18-0). The free base is a liquid that requires refrigerated storage (2-8°C) and protection from light to prevent degradation, whereas the HCl salt is a crystalline solid stable at room temperature . However, the free base allows for immediate use in base-sensitive coupling reactions without the need for an additional neutralization step .

Evidence DimensionStorage requirements and physical state
Target Compound DataLiquid, requires 2-8°C and light protection
Comparator Or BaselineHCl salt (CAS 81882-18-0): Solid, room temperature stable
Quantified DifferenceElimination of cold-chain logistics for the salt; elimination of neutralization steps for the free base
ConditionsStandard laboratory storage and amide coupling workflows

Buyers must weigh the logistical convenience and shelf-life of the salt against the immediate, base-free reactivity of the liquid free base for high-throughput synthesis.

Physicochemical Profile for Permeability: vs. 2-(Aminomethyl)indole

In hit-to-lead optimization, replacing a 2-(aminomethyl)indole scaffold with 2-(Aminomethyl)benzofuran removes a hydrogen bond donor (HBD) from the heterocyclic core. The benzofuran oxygen acts only as a hydrogen bond acceptor, whereas the indole N-H is a strong donor. This reduction in HBD count lowers the topological polar surface area (tPSA) and typically increases the partition coefficient (LogP), which are critical parameters for improving passive membrane permeability and CNS penetration[1].

Evidence DimensionHydrogen Bond Donor (HBD) count
Target Compound DataHBD = 1 (from primary amine only)
Comparator Or Baseline2-(Aminomethyl)indole: HBD = 2 (amine + indole N-H)
Quantified DifferenceReduction of 1 HBD, leading to lower tPSA
Conditionsin silico physicochemical profiling and medicinal chemistry design

Procuring the benzofuran analog is critical when optimizing a library for oral bioavailability or blood-brain barrier penetration where minimizing HBDs is required.

Amine Basicity and Reactivity: vs. Benzylamine

The electron-withdrawing nature of the benzofuran oxygen slightly modulates the basicity of the primary amine compared to non-heterocyclic analogs. 2-(Aminomethyl)benzofuran has a predicted pKa of approximately 9.12, making it slightly less basic than benzylamine (pKa ~9.33). This subtle difference in nucleophilicity and basicity can influence the reaction kinetics and the choice of coupling reagents (e.g., HATU vs. EDC) during automated library synthesis.

Evidence DimensionPredicted pKa of the primary amine
Target Compound Data~9.12
Comparator Or BaselineBenzylamine: ~9.33
Quantified Difference~0.2 unit reduction in pKa
ConditionsStandard aqueous/organic solvent systems

Understanding the exact pKa is essential for process chemists to select the optimal buffering conditions and coupling reagents to maximize yields.

Fragment-Based Screening Validation: vs. Unfunctionalized Benzofuran

2-(Aminomethyl)benzofuran is a validated fragment precursor in FBDD, particularly for targeting enzymes with acidic active sites, such as the oncogenic phosphatase SHP2[1]. While an unfunctionalized benzofuran lacks a strong binding anchor, the aminomethyl group provides a crucial electrostatic interaction with low-pKa catalytic residues, effectively orienting the rigid hydrophobic core into the adjacent binding pocket [1].

Evidence DimensionTarget engagement mechanism
Target Compound DataElectrostatic anchoring via amine + hydrophobic packing
Comparator Or BaselineUnfunctionalized benzofuran: Hydrophobic packing only
Quantified DifferenceEnables directed binding in acidic microenvironments (e.g., SHP2 active site)
ConditionsFragment-based NMR or X-ray crystallographic screening

This validates the procurement of this specific compound for inclusion in fragment libraries aimed at phosphatases or kinases.

Fragment-Based Drug Discovery (FBDD) Libraries

Where this compound is the right choice for populating fragment libraries targeting enzymes with negatively charged or acidic active site microenvironments (e.g., phosphatases like SHP2), utilizing the amine as an anchor and the benzofuran as a hydrophobic probe [1].

High-Throughput Amide and Urea Library Synthesis

Where the liquid free base is selected for immediate, base-free coupling workflows in automated synthesis, avoiding the neutralization steps required when using the hydrochloride salt .

Hit-to-Lead Physicochemical Optimization

Where a medicinal chemistry program requires replacing an indole or benzyl moiety to eliminate a hydrogen bond donor, thereby reducing polar surface area and improving passive membrane permeability [2].

XLogP3

1.2

Dates

Last modified: 08-15-2023

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